molecular formula C26H28N4O2 B2787831 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone CAS No. 1105217-34-2

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone

Cat. No.: B2787831
CAS No.: 1105217-34-2
M. Wt: 428.536
InChI Key: MBHCUHDOAJBZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone is a fascinating organic molecule This compound is a conjugate of isoquinoline, pyridazine, piperidine, and methanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be initiated through various organic reactions, such as:

  • Reductive Amination: This involves the reaction between 3,4-dihydroisoquinoline and (1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone, typically in the presence of a reducing agent like sodium cyanoborohydride.

  • Cyclization Reactions: Isoquinoline derivatives can be synthesized via Pictet-Spengler reactions, where a β-phenethylamine undergoes cyclization in the presence of an aldehyde.

  • Substitution Reactions: The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.

Industrial Production Methods

Scaling up the production of this compound would require optimizing these reactions for yield and purity. This often involves continuous flow reactors to control reaction conditions more precisely, minimizing impurities and maximizing output.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: It can be oxidized using strong oxidants like potassium permanganate or chromium trioxide, potentially affecting the methoxyphenyl or isoquinoline units.

  • Reduction: The compound can undergo reduction, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

  • Substitution: Halogenation reactions can occur at specific positions in the pyridazine ring, followed by further nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, Chromium trioxide

  • Reduction: Lithium aluminum hydride, Sodium borohydride

  • Substitution: Halogens, Nucleophiles like amines or thiols

Major Products Formed

  • From Oxidation: Potential formation of quinone derivatives.

  • From Reduction: Formation of alcohols or amines depending on the site of reduction.

  • From Substitution: Formation of various substituted derivatives, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

This compound is useful in synthetic organic chemistry as an intermediate for more complex molecules. It provides a scaffold for further functionalization.

Biology

In biological studies, it can be used to investigate the interaction of multi-functional molecules with biological systems, given its structural complexity.

Medicine

Industry

Industrial applications might involve its use in the synthesis of advanced materials, agrochemicals, and specialty chemicals, given its intricate structure.

Mechanism of Action

The compound's mechanism of action would depend on its specific application, but generally:

  • Molecular Targets: Could involve binding to specific enzymes or receptors due to its structural complexity.

  • Pathways: May influence neurotransmission pathways or enzyme inhibition, depending on the functional groups present and their interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Isoquinoline Derivatives: Known for their biological activity, often explored in pharmacological research.

  • Piperidine Derivatives: Widely used in medicinal chemistry due to their presence in various pharmaceuticals.

  • Pyridazine Derivatives: Explored for their anti-inflammatory and antitumor properties.

Uniqueness

There you have it—a detailed dive into the fascinating world of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone. Let's see where this exploration takes us!

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-32-23-8-6-20(7-9-23)24-10-11-25(28-27-24)29-15-13-21(14-16-29)26(31)30-17-12-19-4-2-3-5-22(19)18-30/h2-11,21H,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHCUHDOAJBZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.